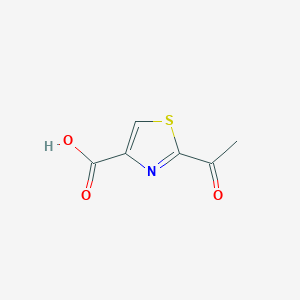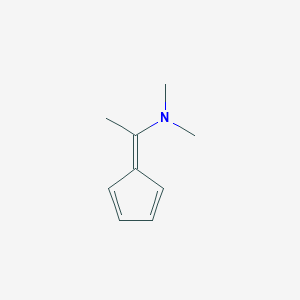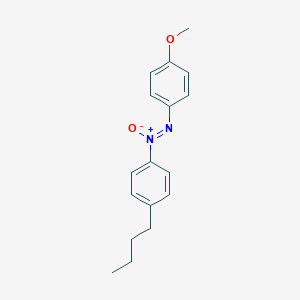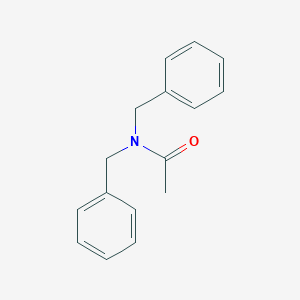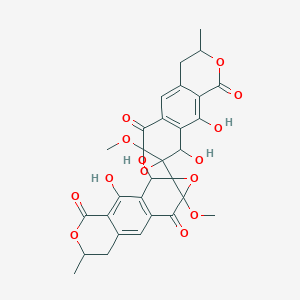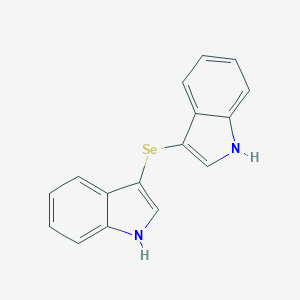
3-(1H-indol-3-ylselanyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Anilinonaphthalene-8-sulfonic acid is an organic compound that contains both a sulfonic acid and an amine group. It is commonly used as a fluorescent molecular probe due to its unique property of becoming fluorescent when bound to hydrophobic surfaces, such as proteins and membranes .
Preparation Methods
1,8-Anilinonaphthalene-8-sulfonic acid can be synthesized through various methods. One common synthetic route involves the sulfonation of 1-anilinonaphthalene. The reaction typically requires concentrated sulfuric acid and elevated temperatures to introduce the sulfonic acid group onto the naphthalene ring . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,8-Anilinonaphthalene-8-sulfonic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the sulfonic acid group.
Scientific Research Applications
1,8-Anilinonaphthalene-8-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe to study the binding of ligands to proteins and other macromolecules.
Mechanism of Action
The mechanism by which 1,8-Anilinonaphthalene-8-sulfonic acid exerts its effects involves its binding to hydrophobic surfaces. When the compound binds to hydrophobic regions of proteins or membranes, its fluorescence intensity increases significantly. This property makes it a sensitive indicator of protein folding, conformational changes, and other processes that modify the exposure of the probe to water .
Comparison with Similar Compounds
1,8-Anilinonaphthalene-8-sulfonic acid is unique due to its high fluorescence intensity in hydrophobic environments. Similar compounds include:
Bis-ANS (4,4’-diaminonaphthalene-1,1’-disulfonic acid): Another fluorescent probe with similar properties but different binding characteristics.
MUP Plus: A fluorescent compound with similar excitation and emission wavelengths.
iFluor 350: Another fluorescent dye used in similar applications.
These compounds share similar applications but differ in their specific binding affinities and fluorescence properties, making 1,8-Anilinonaphthalene-8-sulfonic acid a unique and valuable tool in scientific research.
Properties
CAS No. |
14293-12-0 |
|---|---|
Molecular Formula |
C16H12N2Se |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
3-(1H-indol-3-ylselanyl)-1H-indole |
InChI |
InChI=1S/C16H12N2Se/c1-3-7-13-11(5-1)15(9-17-13)19-16-10-18-14-8-4-2-6-12(14)16/h1-10,17-18H |
InChI Key |
ZREVWSHPBCYLQO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)[Se]C3=CNC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)[Se]C3=CNC4=CC=CC=C43 |
Synonyms |
3,3'-Selenobis(1H-indole) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


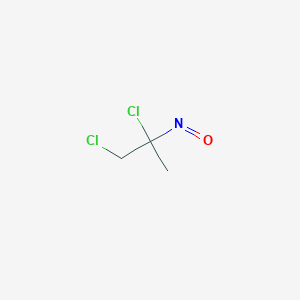
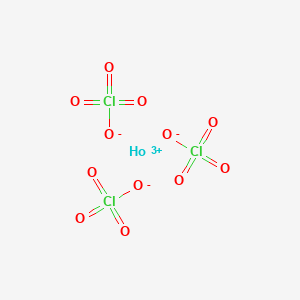
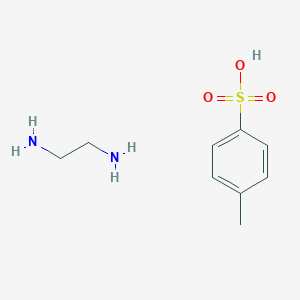
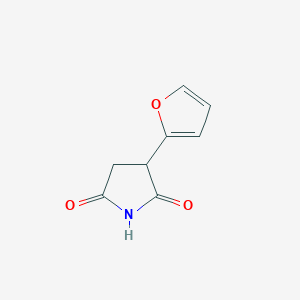
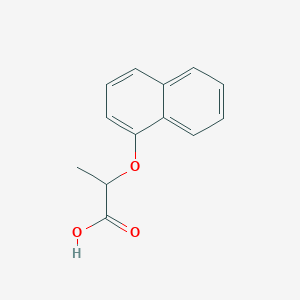
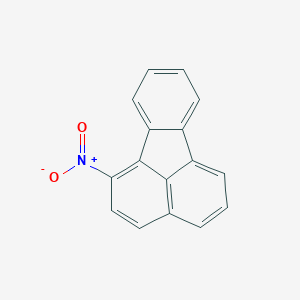
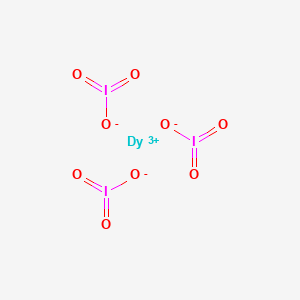
![2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B82974.png)
